Cas no 1152604-87-9 (1-Methyl-1H-pyrazole-4-carbothioamide)

1-Methyl-1H-pyrazole-4-carbothioamide is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a carbothioamide functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The carbothioamide moiety enhances reactivity, enabling its use in the synthesis of thiazole and other sulfur-containing heterocycles. Its stability under standard conditions and compatibility with various reaction conditions make it a practical intermediate for designing biologically active molecules. The compound is typically characterized by NMR and HPLC for purity verification, ensuring reliability in research and industrial applications.
1-Methyl-1H-pyrazole-4-carbothioamide structure
1152604-87-9 structure
Product Name:1-Methyl-1H-pyrazole-4-carbothioamide
CAS No:1152604-87-9
MF:C5H7N3S
MW:141.194178819656
CID:5050694
Update Time:2025-05-25

1-Methyl-1H-pyrazole-4-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-1H-pyrazole-4-carbothioamide
    • 1-methylpyrazole-4-carbothioamide
    • NE19821
    • 1-Methyl-1H-pyrazole-4-carbothioamide
    • Inchi: 1S/C5H7N3S/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9)
    • InChI Key: MLGZBUBUZQWWEQ-UHFFFAOYSA-N
    • SMILES: S=C(C1C=NN(C)C=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 125
  • XLogP3: -0.3
  • Topological Polar Surface Area: 75.9

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 290.8±32.0 °C at 760 mmHg
  • Flash Point: 129.6±25.1 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-Methyl-1H-pyrazole-4-carbothioamide Security Information

1-Methyl-1H-pyrazole-4-carbothioamide Pricemore >>

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Additional information on 1-Methyl-1H-pyrazole-4-carbothioamide

Recent Advances in the Study of 1-Methyl-1H-pyrazole-4-carbothioamide (CAS: 1152604-87-9) in Chemical Biology and Pharmaceutical Research

The compound 1-Methyl-1H-pyrazole-4-carbothioamide (CAS: 1152604-87-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic thioamide derivative has been the subject of multiple studies aimed at exploring its biological activities, synthetic pathways, and potential as a scaffold for drug development. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current scientific standing.

Recent studies have highlighted the role of 1-Methyl-1H-pyrazole-4-carbothioamide as a versatile intermediate in medicinal chemistry. Its pyrazole core, combined with the carbothioamide functional group, offers a promising platform for the development of novel enzyme inhibitors and receptor modulators. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, particularly those targeting aberrant signaling pathways in cancer cells. The study utilized computational docking and in vitro assays to validate its binding affinity for specific oncogenic kinases.

In addition to its applications in oncology, this compound has shown potential in antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1-Methyl-1H-pyrazole-4-carbothioamide exhibited notable activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve interference with bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings suggest that further optimization of this scaffold could yield new antibiotics to address the growing threat of antimicrobial resistance.

The synthetic accessibility of 1-Methyl-1H-pyrazole-4-carbothioamide has also been a focus of recent investigations. A team at the University of Cambridge developed a novel, high-yield synthesis route for this compound using microwave-assisted organic synthesis (MAOS), as described in their 2023 publication in Organic Process Research & Development. This method significantly reduces reaction times and improves purity compared to traditional approaches, making the compound more accessible for large-scale pharmaceutical applications. The researchers emphasized the importance of this advancement for accelerating structure-activity relationship (SAR) studies.

From a structural perspective, crystallographic studies have provided valuable insights into the molecular characteristics of 1-Methyl-1H-pyrazole-4-carbothioamide. X-ray diffraction analysis, published in Acta Crystallographica Section E (2024), revealed interesting intermolecular interactions, particularly the formation of hydrogen-bonded dimers in the solid state. These structural features may contribute to the compound's biological activity and should be considered in future drug design efforts. The study also noted the compound's favorable physicochemical properties, including good solubility and stability under physiological conditions.

Looking forward, researchers are exploring the potential of 1-Methyl-1H-pyrazole-4-carbothioamide in targeted drug delivery systems. Preliminary work presented at the 2024 American Chemical Society National Meeting demonstrated its utility as a linker molecule for antibody-drug conjugates (ADCs). The thioamide group's reactivity allows for selective conjugation to monoclonal antibodies while maintaining the therapeutic payload's activity. This application could significantly expand the compound's utility in precision medicine approaches for various diseases.

In conclusion, 1-Methyl-1H-pyrazole-4-carbothioamide (CAS: 1152604-87-9) represents a promising chemical entity with diverse applications in pharmaceutical research. Its demonstrated biological activities, synthetic accessibility, and structural versatility make it a valuable scaffold for drug discovery. Future research directions should focus on expanding its therapeutic applications, optimizing its pharmacokinetic properties, and exploring novel derivatives with enhanced efficacy and selectivity. The compound's potential in addressing critical medical challenges, from cancer to antimicrobial resistance, positions it as an important focus area for continued investigation in chemical biology and medicinal chemistry.

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